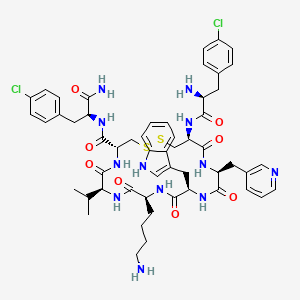
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Descripción general
Descripción
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide, also known as this compound, is a useful research compound. Its molecular formula is C54H66Cl2N12O8S2 and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction with Urotensin-II Receptors
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide (SB-710411) has been studied for its interaction with urotensin-II receptors in rodents and primates. It inhibits urotensin-II-induced inositol phosphate formation in rat UT receptors, acting as an antagonist. However, in primates, it functions as an agonist at the UT receptor, displaying intrinsic activity in monkey arteries and acting as a vasoconstrictor (Behm et al., 2004).
Application in Fluorescence Detection
The compound has been applied in the field of fluorescence detection, particularly in the selective detection of cysteine and homocysteine. By undergoing a Michael addition/S,N-intramolecular rearrangement sequence, it enables the formation of specific products that exhibit significant fluorescence enhancement, useful for imaging cysteine in different cell lines (Cheng et al., 2019).
Study in Solid-Phase Synthesis
The compound has been included in studies of solid-phase synthesis, particularly in the synthesis of psi [CH2NH] pseudopeptide analogues of potent somatostatin octapeptide analogues. These studies help in understanding the modification of cyclic ring amide carbonyls and their impact on in vivo and in vitro potencies, providing insights into peptide conformation and biological activity (Sasaki et al., 1987).
Involvement in Mu-Opioid Antagonist Research
The peptide has been analyzed in the context of mu-opioid antagonist research, particularly in studying the conformation of specific antagonist peptides in aqueous solutions. This research is critical in understanding the interactions and conformations of peptides that play roles in opioid receptor antagonism (Pelton et al., 2009).
Electrochemical Determination in Amino Acids
The compound has been used in the electrochemical determination of amino acids like L-Tryptophan, L-Tyrosine, and L-Cysteine. It played a role in the development of carbon nanofiber modified electrodes for the quantitative determination of these amino acids, demonstrating its potential in analytical chemistry and clinical diagnostics (Tang et al., 2010).
Pharmacological Characterization in Vasoconstriction Studies
SB-710411, a formulation of this compound, has been pharmacologically characterized as a peptidic urotensin-II receptor antagonist. This study revealed its role in inhibiting human urotensin-II-induced contraction in rat isolated aorta, thereby contributing to our understanding of cardiovascular regulation and potential therapeutic applications (Behm et al., 2002).
NMR Analysis in Cystatin-Mimicking Peptides
In nuclear magnetic resonance (NMR) studies, this compound was analyzed for its conformational properties, particularly in the context of cystatin-mimicking peptides. This type of research is pivotal in understanding peptide conformations and their biological interactions, which can be crucial for drug design and protein engineering (Samsoen et al., 1992).
Biosynthetic Pathways in Fungal Neurotoxins
The compound has been implicated in studies exploring the biosynthetic pathways of fungal neurotoxins like alpha-cyclopiazonic acid (CPA). This research provides insights into the enzymatic processes involved in the formation of complex organic compounds, contributing to our understanding of natural product synthesis and potential biotechnological applications (Liu & Walsh, 2009).
Studies in Organic Synthesis and Catalysis
This compound has been utilized in research focusing on organic synthesis and catalysis, such as the study of aerobic oxidative olefination of benzamides with styrenes. This type of research expands our understanding of chemical reactions and the development of new synthetic methodologies (Yoshimura et al., 2019).
Anticancer Activity in Peptide Analogs
Research involving this compound also includes the synthesis and in vitro study of its anticancer activity. Modified analogs of the peptide have been tested against various human tumor cell lines, demonstrating its potential in cancer research and therapy (Staykova et al., 2012).
Propiedades
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66Cl2N12O8S2/c1-30(2)46-54(76)67-45(52(74)63-41(47(59)69)23-32-14-18-36(56)19-15-32)29-78-77-28-44(66-48(70)38(58)22-31-12-16-35(55)17-13-31)53(75)64-42(24-33-8-7-21-60-26-33)50(72)65-43(25-34-27-61-39-10-4-3-9-37(34)39)51(73)62-40(49(71)68-46)11-5-6-20-57/h3-4,7-10,12-19,21,26-27,30,38,40-46,61H,5-6,11,20,22-25,28-29,57-58H2,1-2H3,(H2,59,69)(H,62,73)(H,63,74)(H,64,75)(H,65,72)(H,66,70)(H,67,76)(H,68,71)/t38-,40-,41-,42-,43+,44+,45-,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDNCNKRBYKWKH-RDZOQIRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC=C(C=C6)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66Cl2N12O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209006-05-3 | |
| Record name | SB 710411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209006053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


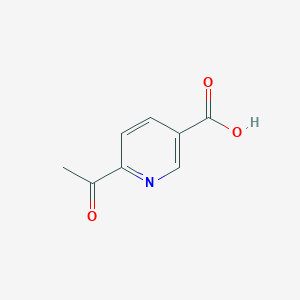
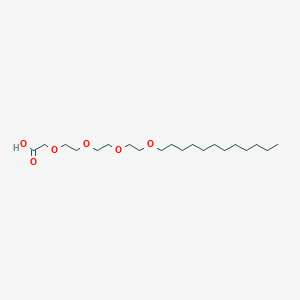
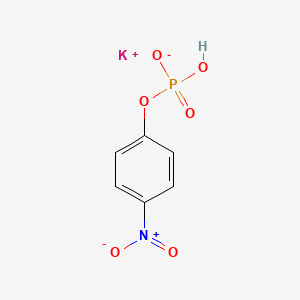

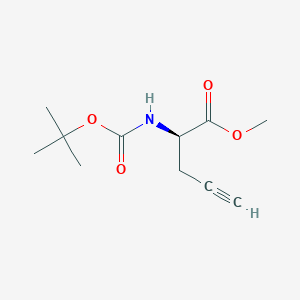


![tert-butyl 4-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3251302.png)
![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate](/img/structure/B3251307.png)
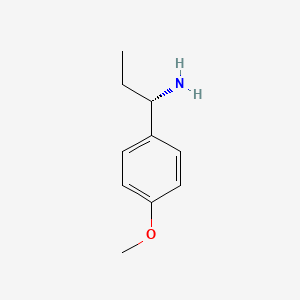
![Dimethyl[4-(methylamino)butyl]amine dihydrochloride](/img/structure/B3251319.png)
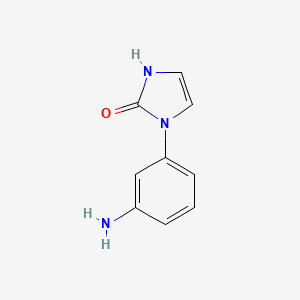
![5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3251342.png)
![3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B3251348.png)
